molecular formula C22H27FN2O B12716242 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- CAS No. 214616-13-4

1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy-

Cat. No.: B12716242
CAS No.: 214616-13-4
M. Wt: 354.5 g/mol
InChI Key: FGXRDDFWYKULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a fluorophenyl group, a piperidinyl group, and a methoxy group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its potential for therapeutic applications by improving its binding affinity and selectivity for certain molecular targets.

Properties

CAS No.

214616-13-4

Molecular Formula

C22H27FN2O

Molecular Weight

354.5 g/mol

IUPAC Name

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-6-methoxy-2,3-dihydroindole

InChI

InChI=1S/C22H27FN2O/c1-26-21-7-4-18-9-15-25(22(18)16-21)20-10-13-24(14-11-20)12-8-17-2-5-19(23)6-3-17/h2-7,16,20H,8-15H2,1H3

InChI Key

FGXRDDFWYKULPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCN2C3CCN(CC3)CCC4=CC=C(C=C4)F)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.